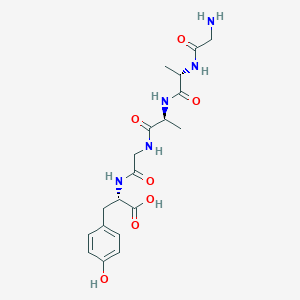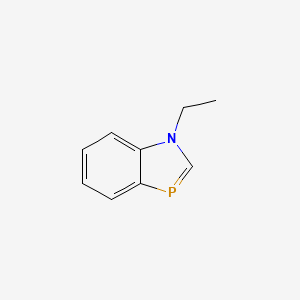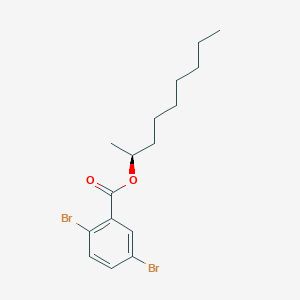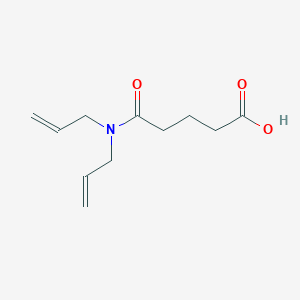![molecular formula C33H39INP B14235150 {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 249514-82-7](/img/structure/B14235150.png)
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a quaternary phosphonium salt. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, and an iodide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with {[4-(Dibutylamino)phenyl]methyl} iodide. The reaction is carried out in an inert atmosphere, often using solvents like chloroform or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
Aplicaciones Científicas De Investigación
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can participate in nucleophilic substitution reactions, while the iodide ion can act as a leaving group. This dual functionality makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Uniqueness
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the dibutylamino group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
249514-82-7 |
|---|---|
Fórmula molecular |
C33H39INP |
Peso molecular |
607.5 g/mol |
Nombre IUPAC |
[4-(dibutylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H39NP.HI/c1-3-5-26-34(27-6-4-2)30-24-22-29(23-25-30)28-35(31-16-10-7-11-17-31,32-18-12-8-13-19-32)33-20-14-9-15-21-33;/h7-25H,3-6,26-28H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QCVJGSHFUPNITF-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)





![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
